molecular formula C23H21N5O3S B6136484 N-[4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)phenyl]acetamide

N-[4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)phenyl]acetamide

Cat. No.: B6136484
M. Wt: 447.5 g/mol
InChI Key: KKSGMDHECXTUMM-UHFFFAOYSA-N
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Description

N-[4-({4-[3-(Aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)phenyl]acetamide is a structurally complex molecule featuring a phthalazine core substituted with a 3-(aminosulfonyl)-4-methylphenyl group and an acetamide-linked para-aminophenyl moiety.

Properties

IUPAC Name

N-[4-[[4-(4-methyl-3-sulfamoylphenyl)phthalazin-1-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-14-7-8-16(13-21(14)32(24,30)31)22-19-5-3-4-6-20(19)23(28-27-22)26-18-11-9-17(10-12-18)25-15(2)29/h3-13H,1-2H3,(H,25,29)(H,26,28)(H2,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSGMDHECXTUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)NC(=O)C)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)phenyl]acetamide, also referred to as MLS001212990, is a compound with significant biological activity, particularly in the context of its interaction with carbonic anhydrases. This article delves into the biological mechanisms, pharmacological applications, and research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C23H21N5O3S
  • Molecular Weight : 447.5 g/mol
  • IUPAC Name : 2-[4-[[4-(4-methyl-3-sulfamoylphenyl)phthalazin-1-yl]amino]phenyl]acetamide

This compound primarily targets Carbonic Anhydrase I and II . The mechanism involves the binding of the compound to the active site of these enzymes, inhibiting their activity. This inhibition leads to alterations in pH and fluid balance within biological systems, affecting various physiological processes.

Antiviral Properties

This compound has been identified as having antiviral activity against herpes simplex viruses. The specific mechanisms by which it exerts this effect are still under investigation, but it is believed that the inhibition of carbonic anhydrases plays a crucial role in disrupting viral replication processes.

Anticonvulsant Activity

Research has shown that derivatives related to this compound exhibit anticonvulsant properties. For instance, studies on similar structures have indicated efficacy in animal models of epilepsy, particularly through mechanisms involving sodium channel modulation and neurotransmitter regulation .

Table 1: Summary of Biological Activities

Activity Target Effect Reference
AntiviralHerpes Simplex VirusInhibition of viral replication
AnticonvulsantNeuronal Voltage-Sensitive Sodium ChannelsReduction in seizure frequency
Carbonic Anhydrase InhibitionCarbonic Anhydrases I & IIAltered pH balance affecting cellular functions

Case Study: Anticonvulsant Activity Evaluation

In a study evaluating various derivatives for anticonvulsant activity, compounds exhibiting structural similarities to this compound were tested using standard maximal electroshock (MES) and pentylenetetrazole (PTZ) models. Results indicated that certain derivatives demonstrated significant protection against seizures at various dosages, highlighting the potential therapeutic applications of structurally related compounds .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s closest analogs are acetamide derivatives with sulfonamide or heterocyclic motifs. Key comparisons include:

Table 1: Structural Comparison of Selected Analogs
Compound Name (Reference) Core Structure Key Substituents Molecular Formula Molecular Weight
Target Compound Phthalazine 3-(Aminosulfonyl)-4-methylphenyl, Acetamide Not provided Not provided
Compound A () 1,3,5-Triazine 4-Chlorophenoxy, Acetamide C₂₁H₂₁ClN₆O₂ 424.88
Compound F () 1,3,5-Triazine 6-(Trifluoromethoxy)-3,4-dihydroisoquinoline C₂₀H₁₇F₃N₆O₂ 454.38
N-(4-((4-Chloro-3-nitrophenyl)sulfonamido)phenyl)acetamide () Benzene 4-Chloro-3-nitrobenzenesulfonyl, Acetamide C₁₄H₁₂ClN₃O₅S 369.78
Quinoxaline derivative () Quinoxaline Sulfamoylphenyl, Acetamide C₂₂H₂₀N₆O₅S₂ 512.56
  • Heterocyclic Core: The phthalazine core in the target compound distinguishes it from triazine () or quinoxaline () analogs. Phthalazine’s larger aromatic system may enhance π-π stacking interactions in biological targets compared to smaller triazines .
  • Sulfonamide Position: The 3-(aminosulfonyl) group in the target compound contrasts with para-substituted sulfonamides in and . Meta substitution could alter steric interactions in binding pockets .

Pharmacological Activity

Sodium Channel Inhibition ()
  • Compound A and Compound F (triazine-based) showed potent inhibition of tetrodotoxin-sensitive sodium channels, linked to analgesia in pain models.
  • Target Compound : The phthalazine core may confer distinct binding kinetics due to increased rigidity and surface area compared to triazines.
Antimicrobial Activity ()
  • Sulfonamide-bearing heterocycles (e.g., thiazoles, pyridones) demonstrated broad-spectrum antimicrobial effects. The acetamide group in these compounds, as in the target molecule, likely contributes to hydrogen bonding with microbial enzymes.

Physicochemical Properties

Table 2: Physical Properties of Acetamide Derivatives
Compound (Reference) Melting Point (°C) pKa Solubility Insights
N-(4-(4-Methylphenylsulfonamido)phenyl)acetamide () 184 8.88 Low aqueous solubility
N-{2-[4-(Aminosulfonyl)phenyl]ethyl}-2-(4-hydroxyphenyl)acetamide () Not provided Not provided Crystallizes in monoclinic system (P21/n)

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